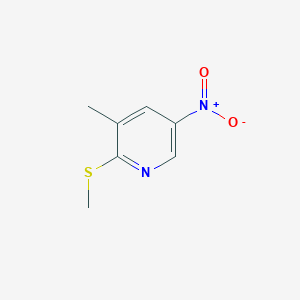
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) is a chemical compound that serves as an intermediate in the synthesis of rac-7,8 Dihydroxy Efavirenz, a metabolite of (S)-Efavirenz. (S)-Efavirenz is a nonnucleoside HIV-1 reverse transcriptase inhibitor, widely used in the treatment of HIV/AIDS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction typically requires the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds efficiently at room temperature, resulting in high yields of the silylated product .
Industrial Production Methods
Industrial production of this compound) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) can be used to replace silyl groups.
Major Products
The major products formed from these reactions include various silyl ethers, alcohols, ketones, and aldehydes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection of hydroxyl groups during multi-step syntheses.
Biology: The compound is studied for its role in the metabolism of Efavirenz and its potential effects on biological systems.
Medicine: Research focuses on its potential use in developing new HIV treatments and understanding the pharmacokinetics of Efavirenz.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) involves its role as an intermediate in the synthesis of Efavirenz metabolites. Efavirenz exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1, preventing the replication of the virus. The silylation of hydroxyl groups protects them during chemical reactions, allowing for the selective synthesis of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for silylation of hydroxyl groups.
3-(tert-Butyldimethylsiloxy)propionaldehyde: Another silylated compound used in organic synthesis.
{8-[(tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid: Used in the synthesis of boronic acid derivatives.
Uniqueness
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) is unique due to its specific role in the synthesis of Efavirenz metabolites, which are crucial for HIV treatment. Its stability and reactivity make it an essential intermediate in pharmaceutical synthesis.
Propriétés
Formule moléculaire |
C26H37ClF3NO4Si2 |
|---|---|
Poids moléculaire |
576.2 g/mol |
Nom IUPAC |
7,8-bis[[tert-butyl(dimethyl)silyl]oxy]-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C26H37ClF3NO4Si2/c1-23(2,3)36(7,8)34-20-18(27)15-17-19(21(20)35-37(9,10)24(4,5)6)31-22(32)33-25(17,26(28,29)30)14-13-16-11-12-16/h15-16H,11-12H2,1-10H3,(H,31,32) |
Clé InChI |
PGUZLXRFHGUCHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C2C(=C1O[Si](C)(C)C(C)(C)C)NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)







